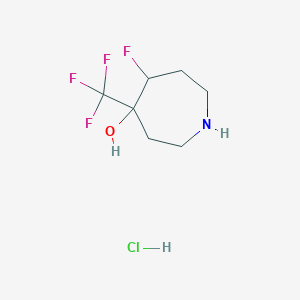

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is a chemical compound with the molecular formula C₇H₁₂ClF₄NO and a molecular weight of 237.62 g/mol . It is a fluorinated azepane derivative, which is a seven-membered heterocyclic compound containing nitrogen. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride typically involves the introduction of fluorine atoms into the azepane ring. One common method involves the reaction of a suitable azepane precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in dry ether or tetrahydrofuran.

Substitution: Amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepane oxides, while reduction can produce azepane alcohols or amines.

Aplicaciones Científicas De Investigación

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is a synthetic compound with a unique molecular structure featuring a fluorine atom and a trifluoromethyl group attached to an azepan ring. It has a molecular formula of C7H12ClF4NO and a molar mass of approximately 237.62 g/mol. This compound is being explored for applications in medicinal chemistry and materials science due to its chemical properties and biological activities.

Potential Applications

This compound exhibits biological activity, especially in pharmacological contexts. Its structural features suggest it can interact with biological targets like receptors and enzymes involved in metabolic pathways. Preliminary studies suggest it might have antimicrobial properties, making it a candidate for pharmaceutical agent development.

Reported applications include:

- Medicinal chemistry

- Drug development

Interaction studies have focused on its binding affinities with various biological receptors and enzymes. Initial findings suggest the trifluoromethyl group may enhance lipophilicity, affecting membrane permeability and receptor interactions. Further studies are needed to fully understand its pharmacodynamic and pharmacokinetic profiles.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity. The compound may also modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)azepan-4-ol hydrochloride: Similar structure but lacks the fluorine atom at the 5-position.

5-Fluoro-4-(methyl)azepan-4-ol hydrochloride: Similar structure but has a methyl group instead of a trifluoromethyl group at the 4-position.

Uniqueness

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets, making it a valuable tool in research and development .

Actividad Biológica

5-Fluoro-4-(trifluoromethyl)azepan-4-ol hydrochloride is a compound that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C8H9F4ClN

- CAS Number : 1823245-41-5

The presence of fluorine atoms significantly influences the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

This compound is hypothesized to interact with various biological targets, primarily through enzyme inhibition. Notably, it may act as an inhibitor of liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism. This inhibition can potentially lead to altered metabolic pathways and impact physiological responses to alcohol consumption.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on cell proliferation, particularly in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism involves inducing apoptosis, as evidenced by increased levels of p53 expression and activation of caspase-3 .

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various azepane derivatives, this compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound in drug development for cancer treatment .

- Mechanistic Studies : Further investigations into its mechanism revealed that the compound might disrupt cellular signaling pathways associated with survival and proliferation in cancer cells. Flow cytometry analyses confirmed that treated cells underwent apoptosis in a dose-dependent manner .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10.38 | Apoptosis induction |

| Anticancer | MEL-8 | 12.1 | Apoptosis induction |

| Antimicrobial | Various | TBD | Potential broad-spectrum |

Propiedades

IUPAC Name |

5-fluoro-4-(trifluoromethyl)azepan-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F4NO.ClH/c8-5-1-3-12-4-2-6(5,13)7(9,10)11;/h5,12-13H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHVLQHXJIKMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC(C1F)(C(F)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.